2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Description
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid belongs to the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) family, a class of compounds extensively studied for their xanthine oxidase (XO) inhibitory activity . XO is a therapeutic target for hyperuricemia and gout, as it catalyzes the oxidation of hypoxanthine to uric acid.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-cyclopentyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9-7(10(14)15)5-11-8(12-9)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
InChI Key |
TWCPFCYOXBNTND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
The synthesis of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives often employs cyclocondensation reactions. For example:
- Biginelli-like reactions : Cyclocondensation of cyclopentanecarboxaldehyde (as the carbonyl component), urea, and a β-keto acid (e.g., acetoacetic acid) under acidic conditions could yield the pyrimidine ring. This method is widely used for dihydropyrimidinones but requires modification for carboxylate substitution at the 5-position.
- Microwave-assisted synthesis : Accelerated cyclocondensation under microwave irradiation (100–150°C, 20–60 min) improves yields and reduces reaction times compared to conventional heating.
Hydrothermal Synthesis
A method adapted from CN102924371B for analogous 6-oxo-dihydropyridine carboxylates suggests:
- Reaction setup : Combine 2-chloro-5-(cyclopentyl)pyrimidine with water in a sealed hydrothermal reactor.
- Conditions : Heat at 140–180°C for 24–72 hours.
- Outcome : Hydrolysis of the chloro substituent generates the 6-oxo group, while the cyclopentyl group remains intact. This method produces crystalline products with >80% yield and high thermal stability.
Microbial Hydroxylation
Biocatalytic methods, as demonstrated for pyridine-2-carboxylic acid derivatives, offer a regioselective pathway:
- Microorganism : Alcaligenes faecalis (DSM 6269) hydroxylates pyrimidine precursors at the 6-position.
- Substrate modification : Use 2-cyclopentylpyrimidine-5-carboxylic acid as the starting material.
- Process : Fermentation at 30°C for 48–72 hours yields the 6-oxo derivative via enzymatic oxidation.
Post-Functionalization Strategies
Introducing the cyclopentyl group after pyrimidine ring formation:
- Step 1 : Synthesize 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid via cyclocondensation.
- Step 2 : Perform Friedel-Crafts alkylation or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the cyclopentyl group at the 2-position.
Comparative Analysis of Methods
Key Considerations
- Solvent selection : Water or ethanol is preferred for eco-compatibility.
- Catalysts : Lewis acids (e.g., ZnCl₂) or enzymes enhance reaction efficiency.
- Analytical validation : Confirm structures via $$ ^1H $$-NMR (δ 6.8–7.2 ppm for pyrimidine protons) and LC-MS.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidines and their derivatives, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. As a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of uric acid, which is beneficial in the treatment of hyperuricemia and related conditions .
Comparison with Similar Compounds
Key Structural Features and Substitution Patterns
The ODC scaffold allows for modifications at the 2-, 4-, and 6-positions, with the 2-position being pivotal for XO inhibition. Below is a comparative analysis of substituents and their effects:
Structure-Activity Relationships (SAR)
- Phenyl Derivatives with Electron-Withdrawing Groups: Derivatives bearing 3-cyano and 4-alkoxy substituents on the phenyl ring (e.g., compound 10c) exhibit IC50 values comparable to febuxostat (24.0 nM vs. 23.6 nM) . The cyano group enhances electron-withdrawing effects, polarizing the phenyl ring for better interaction with Arg880 and Glu802. Tetrazol-1-yl substituents (e.g., in Zhang et al., 2019) provide additional hydrogen-bonding capacity, improving binding to Arg880 and Asn768 .
- Cyclopentyl Substituent: The cyclopentyl group, being bulkier and more hydrophobic than phenyl rings, may optimize interactions with hydrophobic subpockets lined by Phe914 and Phe1009 .
- Intermolecular Hydrogen Bonds (IMHB): Derivatives like 2-(4-alkoxy-3-cyanophenyl)-6-imino-1,6-dihydropyrimidine-5-carboxylic acid form IMHB between the amino and carboxylic acid groups, stabilizing the bioactive conformation and enhancing potency .
Mechanistic Insights
- Mixed-Type Inhibition : Many ODC derivatives (e.g., compound 10c) act as mixed-type inhibitors, binding both the active site and an adjacent hydrophobic pocket . This dual binding may reduce the risk of resistance compared to competitive inhibitors.
- Key Residues : Molecular docking and dynamics simulations highlight interactions with Glu802 (hydrogen bonding), Arg880 (electrostatic), and Phe914/1009 (π-π/hydrophobic) . The cyclopentyl group’s lack of polar substituents may limit hydrogen bonding but enhance hydrophobic complementarity.
Pharmacological and Toxicological Profiles
3D-QSAR and Molecular Modeling
- CoMFA and CoMSIA models (q² > 0.89) predict that steric and electrostatic properties at the 2-position critically influence inhibitory activity . The cyclopentyl group’s steric bulk aligns with favorable regions in these models.
- MD simulations suggest stable binding for derivatives with optimized substituents, though the cyclopentyl group’s conformational flexibility requires validation .
Biological Activity
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS No. 1248777-82-3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of xanthine oxidase (XO), which is relevant in the treatment of hyperuricemia and gout. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, including anti-inflammatory and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 208.21 g/mol |
| CAS Number | 1248777-82-3 |
Xanthine Oxidase Inhibition
Recent studies have highlighted the effectiveness of this compound as a potent xanthine oxidase inhibitor. Xanthine oxidase plays a crucial role in the production of uric acid, and its inhibition can lead to reduced serum uric acid levels, making it a target for treating conditions like gout.
In vitro studies have demonstrated that derivatives of this compound exhibit significant XO inhibitory activity. For instance, a related study reported IC values ranging from 0.0181 μM to 0.5677 μM for various derivatives, indicating strong potential for therapeutic application . Specifically, compounds derived from this structure showed comparable potency to existing medications like febuxostat.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications to the pyrimidine ring and the introduction of functional groups can enhance or diminish its inhibitory effects on xanthine oxidase. For example, the presence of a methyl group at the 4-position of the pyrimidine ring was found to negatively impact potency, whereas alterations to the carbonyl group increased efficacy .
Case Study: Hyperuricemia Model in Rats
In a controlled study using a potassium oxonate-induced hyperuricemia model in rats, administration of a derivative compound (notably similar in structure to this compound) resulted in a significant decrease in serum uric acid levels when administered at a dose of 5 mg/kg . This finding supports the compound's potential as a therapeutic agent for managing elevated uric acid levels.
Safety and Toxicity Profile
Acute oral toxicity studies have indicated that high doses (up to 2000 mg/kg) do not produce adverse effects in mice, suggesting a favorable safety profile for further development . Such data are crucial for advancing clinical applications.
Comparative Analysis with Other Pyrimidine Derivatives
The following table summarizes the biological activities and properties of selected pyrimidine derivatives compared to this compound:
| Compound Name | IC (μM) | Activity Type | Notes |
|---|---|---|---|
| This compound | 0.0181 - 0.5677 | Xanthine oxidase inhibitor | Potent against hyperuricemia |
| Febuxostat | ~0.020 | Xanthine oxidase inhibitor | Established treatment for gout |
| Other pyrimidines (various derivatives) | Varies | Anticancer/antiviral | Diverse biological activities reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
